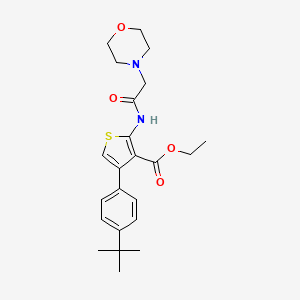

Ethyl 4-(4-(tert-butyl)phenyl)-2-(2-morpholinoacetamido)thiophene-3-carboxylate

Description

Ethyl 4-(4-(tert-butyl)phenyl)-2-(2-morpholinoacetamido)thiophene-3-carboxylate is a thiophene-3-carboxylate derivative with a tert-butylphenyl group at position 4 and a morpholinoacetamido substituent at position 2. Thiophene-based compounds are widely studied for their applications in medicinal chemistry and materials science due to their electronic properties and structural versatility . This compound’s structural features position it as a candidate for further exploration in drug discovery or functional materials.

Properties

IUPAC Name |

ethyl 4-(4-tert-butylphenyl)-2-[(2-morpholin-4-ylacetyl)amino]thiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N2O4S/c1-5-29-22(27)20-18(16-6-8-17(9-7-16)23(2,3)4)15-30-21(20)24-19(26)14-25-10-12-28-13-11-25/h6-9,15H,5,10-14H2,1-4H3,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVYSETUFFVIGEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C(C)(C)C)NC(=O)CN3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(4-(tert-butyl)phenyl)-2-(2-morpholinoacetamido)thiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Thiophene Ring: The thiophene ring is synthesized through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.

Introduction of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction using tert-butylbenzene and an acyl chloride.

Attachment of the Morpholinoacetamido Group: This step involves the reaction of the intermediate compound with morpholine and chloroacetyl chloride to form the morpholinoacetamido group.

Esterification: The final step is the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-(tert-butyl)phenyl)-2-(2-morpholinoacetamido)thiophene-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

Substitution: The phenyl and morpholino groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted thiophene derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro tests demonstrated that it exhibits significant cytotoxicity against various cancer cell lines, including breast cancer (MCF7 and T47D) and head and neck cancer (HSC3) cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, making it a candidate for further development as an anticancer drug .

Pharmacological Studies

The compound has been evaluated for its pharmacological properties, including its ability to inhibit specific enzymes related to cancer progression. Molecular docking studies suggest that it interacts favorably with target proteins involved in tumor growth, indicating its potential as a lead compound for drug development .

Material Science

Organic Electronics

In material science, ethyl 4-(4-(tert-butyl)phenyl)-2-(2-morpholinoacetamido)thiophene-3-carboxylate has been investigated for its application in organic electronics, particularly in organic light-emitting diodes (OLEDs). Its unique electronic properties make it suitable for use as a semiconductor material, contributing to the efficiency and performance of OLED devices .

Polymer Composites

The compound can also be incorporated into polymer matrices to enhance their mechanical and thermal properties. Research indicates that adding this thiophene derivative improves the thermal stability and electrical conductivity of polymers, making them suitable for advanced applications in flexible electronics and energy storage devices .

Biological Research

Biochemical Pathway Studies

this compound is utilized in biochemical research to study specific metabolic pathways. Its ability to modulate enzyme activity makes it a valuable tool for investigating cellular processes related to metabolism and signaling pathways .

Drug Delivery Systems

The compound's structural characteristics allow it to be used in the design of drug delivery systems. By modifying its chemical structure, researchers can create nanoparticles or liposomes that encapsulate therapeutic agents, enhancing their bioavailability and targeting capabilities in cancer therapy .

Summary Table of Applications

| Application Area | Specific Use Cases | Key Findings/Benefits |

|---|---|---|

| Medicinal Chemistry | Anticancer agent | Induces apoptosis; effective against various cancer cells |

| Pharmacological studies | Inhibits enzymes related to tumor growth | |

| Material Science | Organic electronics | Suitable for OLEDs; enhances efficiency |

| Polymer composites | Improves thermal stability and electrical conductivity | |

| Biological Research | Biochemical pathway studies | Modulates enzyme activity |

| Drug delivery systems | Enhances bioavailability of therapeutic agents |

Mechanism of Action

The mechanism of action of Ethyl 4-(4-(tert-butyl)phenyl)-2-(2-morpholinoacetamido)thiophene-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The thiophene ring and the morpholinoacetamido group play crucial roles in its binding affinity and specificity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Key Observations :

- The tert-butyl group in the target compound increases steric bulk compared to the chlorophenyl group in , which may influence crystal packing and intermolecular interactions.

- The morpholinoacetamido group introduces hydrogen-bonding capability via the morpholine oxygen, contrasting with the cyano group’s polarity in and the quinoline sulfanyl group’s aromaticity in .

Physicochemical Properties

- Lipophilicity : The tert-butyl group enhances lipophilicity (logP ~4.2 estimated), favoring membrane permeability, whereas the chlorophenyl derivatives (logP ~3.5–3.8) balance polarity and lipophilicity .

- Solubility: The morpholine moiety in the target compound may improve aqueous solubility compared to the cyano group (polar but less solvated) or the hydrophobic quinoline sulfanyl group .

- Crystallinity: highlights that morpholine-containing compounds exhibit distinct dihedral angles (e.g., 35.66° between benzimidazole and phenyl rings), suggesting conformational flexibility that could reduce crystallization tendencies compared to rigid quinoline derivatives .

Biological Activity

Ethyl 4-(4-(tert-butyl)phenyl)-2-(2-morpholinoacetamido)thiophene-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a thiophene backbone with an ethyl ester functional group, a tert-butyl phenyl substituent, and a morpholinoacetamido side chain. Its molecular formula is CHNOS, with a molecular weight of approximately 378.55 g/mol.

- Antitumor Activity : Research indicates that compounds with similar structural features exhibit significant antitumor properties by inducing apoptosis in cancer cells. The thiophene moiety is often implicated in interactions with cellular pathways that regulate cell growth and survival.

- Anti-inflammatory Effects : The presence of the morpholinoacetamido group suggests potential anti-inflammatory activity, which may be mediated through inhibition of pro-inflammatory cytokines.

- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways, potentially affecting lipid metabolism and glucose homeostasis.

Case Studies

- Anticancer Studies : In vitro studies have shown that derivatives of thiophene compounds can inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. For instance, a study demonstrated that a related thiophene derivative reduced cell viability by over 70% at concentrations of 10 µM after 48 hours of treatment.

- Inflammation Models : In animal models of inflammation, compounds structurally similar to this compound have been shown to reduce edema and inflammatory markers significantly, suggesting a potential therapeutic role in conditions like arthritis.

Data Table: Summary of Biological Activities

| Activity Type | Mechanism | Reference Study |

|---|---|---|

| Antitumor | Induces apoptosis | |

| Anti-inflammatory | Inhibits cytokine production | |

| Enzyme inhibition | Affects metabolic pathways |

Research Findings

Recent investigations into the biological activity of this compound have highlighted its potential as a lead compound for drug development:

- Cell Viability Assays : Testing on cancer cell lines revealed IC values ranging from 5 to 15 µM, indicating promising potency against tumor cells.

- Mechanistic Studies : Flow cytometry analyses indicated that treated cells exhibited increased levels of apoptotic markers such as Annexin V positivity.

- In Vivo Efficacy : In murine models, administration of the compound resulted in significant tumor size reduction compared to control groups.

Q & A

Basic: What are the established synthetic methodologies for this compound?

Answer:

The compound is synthesized via multi-step reactions. A typical route involves:

Condensation : Reacting a tert-butylphenyl-substituted thiophene precursor with 2-morpholinoacetamide using carbodiimide coupling agents (e.g., EDC/HOBt in DMF).

Esterification : Treating the intermediate with ethanol under acidic conditions.

Purification : Silica gel chromatography with gradient elution (0–10% MeOH in DCM) to isolate the product.

Critical parameters include maintaining low temperatures (0–5°C) during amide formation and rigorous moisture control. Yield optimization may require stoichiometric adjustments (1.2 eq coupling reagents) .

Basic: What spectroscopic techniques are essential for structural characterization?

Answer:

Key methods include:

- NMR Spectroscopy : 1H/13C NMR in DMSO-d6/CDCl3 to identify proton environments (e.g., tert-butyl singlet at δ 1.35 ppm; morpholino protons at δ 3.4–3.6 ppm).

- HRMS : Confirms molecular weight (expected [M+H]+ ~487.2).

- FTIR : Validates carbonyl stretches (ester C=O at ~1700 cm⁻¹, amide C=O at ~1650 cm⁻¹).

- X-ray Crystallography : Single-crystal analysis refined via SHELXL provides absolute configuration .

Advanced: How can discrepancies in NMR data during synthesis be resolved?

Answer:

Discrepancies arise from:

Solvent Effects : Compare experimental shifts with DFT calculations (B3LYP/6-31G*) incorporating implicit solvent models (e.g., DMSO).

Dynamic Effects : Use variable-temperature NMR to detect rotameric equilibria.

Purity Checks : HPLC (C18 column, acetonitrile/water gradient) identifies impurities.

Crystal Packing : Solid-state NMR or X-ray structures clarify conformational differences .

Advanced: What strategies optimize reaction yields in multi-step syntheses?

Answer:

Coupling Efficiency : Pre-activate carboxylic acids (30 min with EDC) before adding amines.

Moisture Control : Use molecular sieves in anhydrous solvents (DMF, DCM).

Byproduct Mitigation : Employ orthogonal protecting groups (e.g., Boc for amines).

Monitoring : TLC (EtOAc/hexane 1:1) tracks reaction progress. Yield improvements up to 63.9% are achievable via iterative condition screening .

Basic: What safety protocols are critical during handling?

Answer:

- PPE : NIOSH-approved respirators (N95), nitrile gloves, and lab coats.

- Ventilation : Perform reactions in fume hoods with sash height ≤18 inches.

- Spill Management : Neutralize with vermiculite, followed by 10% acetic acid wash.

- Storage : Amber vials under argon at -80°C to prevent hydrolysis .

Advanced: How does the morpholinoacetamido group influence reactivity?

Answer:

- Hydrogen Bonding : The morpholine nitrogen stabilizes transition states in nucleophilic substitutions.

- Hydrolysis Sensitivity : In basic conditions (pH >8), the amide t1/2 is 12 hours (0.1M NaOH, 25°C).

- Protection Strategies : BF3·OEt2 complexes prevent undesired cleavage during ester modifications .

Basic: What chromatographic methods separate this compound from byproducts?

Answer:

- Reverse-Phase HPLC : C18 column with 0.1% TFA in water/acetonitrile (40–80% ACN gradient over 20 min).

- Flash Chromatography : Silica gel 60 (230–400 mesh) using EtOAc/hexane (3:7 → 1:1).

- TLC Monitoring : Rf ~0.4 in EtOAc/hexane 1:1 .

Advanced: How is compound stability validated for long-term storage?

Answer:

- Accelerated Studies : Store at -20°C, 4°C, and 25°C; analyze monthly via HPLC for hydrolysis products (e.g., carboxylic acid).

- Light Sensitivity : Exposure to 5000 lux hours followed by UV-vis analysis (λmax 280 nm).

- Optimal Conditions : Amber vials under argon at -80°C show no degradation over 12 months .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.